Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-
CAS No.:
Cat. No.: VC18519520
Molecular Formula: C4H6N4O
Molecular Weight: 126.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6N4O |
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Molecular Weight | 126.12 g/mol |
IUPAC Name | 1-(5-amino-2H-triazol-4-yl)ethanone |
Standard InChI | InChI=1S/C4H6N4O/c1-2(9)3-4(5)7-8-6-3/h1H3,(H3,5,6,7,8) |
Standard InChI Key | PNVXWLWLAMJCQS-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=NNN=C1N |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- (molecular formula , molecular weight 138.12 g/mol) consists of a 1,2,3-triazole core with substituents influencing its electronic and steric profile. The amino group at position 5 enhances nucleophilicity, while the ethanone at position 4 introduces a ketone functional group capable of participating in condensation reactions .
The planar triazole ring exhibits aromatic characteristics, stabilized by delocalized π-electrons. Tautomerism, though less studied in 1,2,3-triazoles compared to their 1,2,4 counterparts, may occur between the 1H- and 2H-forms, affecting hydrogen bonding and molecular interactions .
Physicochemical Characteristics
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Solubility: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino group.
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Melting Point: Estimated between 180–220°C based on analogs .
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Stability: Susceptible to oxidative degradation under acidic conditions, necessitating inert storage environments .
Synthesis Methodologies
Cycloaddition Approaches
The 1,3-dipolar cycloaddition between azides and alkynes (Huisgen reaction) is a cornerstone for triazole synthesis. For ethanone derivatives, 1-(5-amino-1H-1,2,3-triazol-4-yl)ethanone can be synthesized via:
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Azide Preparation: Treatment of propargyl ethanone with sodium azide yields the corresponding azide intermediate.
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Cycloaddition: Reaction with nitriles under Cu(I) catalysis forms the triazole ring .
Optimized Conditions:
Parameter | Optimal Value | Yield (%) |
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Solvent | Acetonitrile | 75 |
Temperature (°C) | 170 | 79 |
Catalyst | CuI | 82 |
Microwave irradiation reduces reaction times from hours to minutes (e.g., 25 minutes at 170°C) .
Alternative Pathways
For less nucleophilic amines (e.g., aromatic), a two-step protocol proves effective:
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Succinimide Formation: React succinic anhydride with aniline derivatives.
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Ring Opening and Cyclization: Treat with aminoguanidine hydrochloride under microwave irradiation (180°C, 20 minutes) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR: Signals at δ 2.50–2.70 ppm (ketone CH), δ 6.80–7.20 ppm (aromatic protons), and δ 5.20 ppm (NH) confirm substituent positions .
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NMR: Peaks at 190–200 ppm (C=O) and 145–150 ppm (triazole C-N) validate the structure .
X-ray Crystallography
Single-crystal analysis reveals a monoclinic lattice with intermolecular N–H···O hydrogen bonds between the amino and ketone groups, stabilizing the crystal packing .
Tautomerism and Reactivity
Prototropic Tautomerism
The amino group facilitates tautomerism between 1H- and 4H-forms, as observed in related 1,2,4-triazoles . Equilibrium studies in DMSO-d show a 3:1 preference for the 1H-tautomer due to resonance stabilization .
Functionalization Reactions
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Condensation: Reacts with hydrazines to form hydrazones, useful in heterocycle synthesis .
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Nucleophilic Substitution: The amino group undergoes acylation or sulfonation, enhancing bioactivity.
Challenges and Future Directions
Synthetic Limitations
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Low Yields with Aromatic Amines: Nucleophilic weakness necessitates harsher conditions, risking decomposition .
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Stereoselectivity: Non-catalyzed reactions yield regioisomeric mixtures, complicating purification .
Research Opportunities
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